molecular formula C11H12BrNO3S B3199164 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1016786-75-6

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B3199164
CAS No.: 1016786-75-6
M. Wt: 318.19 g/mol
InChI Key: YIWANVDLGIQADD-UHFFFAOYSA-N
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Description

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone modified with a sulfanyl (-S-) linkage to a carbamoylmethyl group, which is further substituted with a 3-bromophenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWANVDLGIQADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 3-bromophenyl isocyanate with a suitable thiol and a propanoic acid derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 3-bromophenyl isocyanate and subsequent reactions with thiols and propanoic acid derivatives. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and solvent systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the carbamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide- and sulfanyl-containing propanoic acid derivatives.

Carboxamide Derivatives with Propanoic Acid Backbones

  • 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) Structural Differences: Replaces the 3-bromophenyl group with a cyclohexylcarbamoyl-benzoyl moiety. The methylsulfanyl group may contribute to antioxidant properties. Activity: In vitro studies suggest moderate enzyme inhibition, though less potent than brominated analogs due to the absence of halogen-mediated interactions .
  • 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (2CMPA) Structural Differences: Lacks the sulfanyl group and bromophenyl substitution, simplifying the scaffold. Functional Impact: Reduced molecular weight (compared to the target compound) may improve pharmacokinetics but decrease target specificity. Activity: Exhibits weaker binding to serine proteases in preliminary assays, highlighting the role of the sulfanyl group in stabilizing enzyme interactions .

Halogenated Propanoic Acid Derivatives

  • Aztreonam (C13H17N5O8S2) Structural Differences: Features a thiazolyl-azetidinyl complex and sulfonic acid group instead of the bromophenyl-carbamoyl motif. Functional Impact: The sulfonic acid group enhances water solubility, making it suitable for intravenous administration (unlike the target compound, which is more lipophilic). Activity: Aztreonam is a clinically used monobactam antibiotic, targeting penicillin-binding proteins (PBPs). The target compound’s lack of β-lactam or sulfonic acid groups suggests divergent mechanisms .

Patent-Protected Carboxamide Derivatives

  • 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid Structural Differences: Incorporates a bicyclic system and methoxyethoxymethyl side chain. Functional Impact: Increased steric bulk may limit bioavailability but enhance receptor selectivity. Activity: Patent data suggest utility in treating inflammatory diseases, contrasting with the target compound’s unexplored therapeutic scope .

Sulfanyl-Containing Metabolites

  • 2-[2-Amino-4-(methylsulfanyl)butanamido]-3-(4-hydroxyphenyl)propanoic Acid Structural Differences: Features a hydroxylated phenyl group and amino acid backbone. Functional Impact: The hydroxyl group enhances polarity, favoring renal excretion over tissue accumulation.

Key Research Findings

  • Structural Determinants of Activity : The 3-bromophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets, as seen in halogenated drug candidates .
  • Metabolic Stability : Sulfanyl groups in related metabolites (e.g., methylsulfanyl derivatives) are prone to oxidation, suggesting the target compound may require formulation adjustments to prevent rapid clearance .
  • Therapeutic Potential: While Aztreonam’s clinical success demonstrates the utility of modified propanoic acid scaffolds, the target compound’s bromophenyl group positions it for exploration in non-antibiotic applications, such as kinase inhibition .

Biological Activity

2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid, with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group, a carbamoyl group, and a propanoic acid moiety, which contribute to its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl isocyanate with a suitable thiol and a propanoic acid derivative. The process often requires a base such as triethylamine to facilitate the formation of the carbamoyl linkage.

Synthetic Routes

  • Starting Materials : 3-bromophenyl isocyanate, thiols, propanoic acid derivatives.
  • Conditions : Base (e.g., triethylamine), controlled temperatures, and solvent systems.

Reactions

  • Oxidation : Can lead to sulfoxides or sulfones.
  • Reduction : Targets the carbamoyl group to form amines.
  • Substitution : The bromophenyl group can undergo nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties.

The compound interacts with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets, while the carbamoyl and sulfanyl groups facilitate hydrogen bonding and other interactions. This modulation can lead to significant biological effects.

Case Studies

  • Anti-inflammatory Activity :
    • A study investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
  • Anticancer Properties :
    • Research demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Comparative Analysis

A comparison with similar compounds shows that this compound has unique functional groups that enhance its reactivity and biological activity.

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, anticancerBromophenyl enhances binding
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acidModerate anti-inflammatoryLacks propanoic acid moiety
2-({[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acidAntioxidant propertiesFluorine substitution

Q & A

Q. What synthetic methodologies are recommended for preparing 2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid, and how can reaction conditions be optimized?

Answer: The synthesis involves coupling a carbamoyl-methyl sulfanyl moiety to a 3-bromophenyl backbone. A validated approach includes:

Carbamoyl Formation : React 3-bromophenylamine with chloroacetyl chloride to form the carbamoyl intermediate.

Sulfanyl Incorporation : Use a thiol nucleophile (e.g., mercaptopropanoic acid) under basic conditions (Na₂CO₃ in DMF) to introduce the sulfanyl group via nucleophilic substitution .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Optimization Tips :

  • Monitor pH during thiol addition to avoid disulfide formation.
  • Use anhydrous solvents to prevent hydrolysis of the carbamoyl group.
  • Reaction yields improve at 50–60°C with stirring for 24 hours .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Analytical Workflow :

Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to confirm >95% purity.

Structural Confirmation :

  • NMR : Compare ¹H/¹³C NMR spectra to reference data (e.g., 3-Bromophenylpropanoic acid derivatives ). Key peaks:
  • ~7.2 ppm (aromatic protons, 3-bromophenyl).
  • ~3.4 ppm (CH₂-S linkage).
    • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated: ~316.1 m/z).

Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for analyzing the sulfanyl group’s reactivity in this compound under varying experimental conditions?

Answer: Methodological Approaches :

Kinetic Studies :

  • Track sulfanyl oxidation via iodometric titration under acidic (pH 3) vs. neutral conditions.
  • Use UV-Vis spectroscopy to monitor disulfide formation (λ = 280 nm).

Radical Reactivity :

  • Employ Electron Paramagnetic Resonance (EPR) to detect thiyl radicals during photolysis (254 nm light).
  • Compare reactivity with RAFT agents (e.g., trithiocarbonates) to assess stabilization effects .

Computational Modeling :

  • DFT calculations (B3LYP/6-31G*) to evaluate bond dissociation energies (S–C and S–H bonds) .

Q. How does the 3-bromophenyl moiety influence the compound’s electronic properties in catalytic or biological systems?

Answer: Key Insights :

Electron-Withdrawing Effects :

  • Bromine’s inductive effect lowers electron density on the phenyl ring, enhancing electrophilicity of adjacent carbamoyl groups.
  • Hammett constants (σₚ = +0.39 for Br) predict increased reactivity in nucleophilic aromatic substitution .

Biological Interactions :

  • The bromine atom may enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms).
  • Compare IC₅₀ values with non-brominated analogs to quantify halogen effects .

Q. What contradictions exist in reported spectral data for structurally similar bromophenylpropanoic acid derivatives, and how can they be resolved?

Answer: Identified Discrepancies :

  • ¹³C NMR Shifts : Variations in carbonyl (C=O) peaks (170–175 ppm) due to solvent polarity (DMSO vs. CDCl₃) .
  • Mass Fragmentation : Inconsistent M⁺• signals in EI-MS due to thermal decomposition during vaporization.
    Resolution Strategies :
  • Standardize solvent systems for NMR (e.g., DMSO-d₆ for carbamoyl compounds).
  • Use soft ionization techniques (e.g., MALDI-TOF) to minimize fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Reactant of Route 2
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2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

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